Cas no 518048-05-0 (Raltegravir)

Raltegravir Chemical and Physical Properties
Names and Identifiers
-
- Raltegravir
- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide
- Raltegravir (MK-0518)
- Raltegravir potassium
- amp
- MK 0518
- MK-0518
- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)p
- 5-Hydroxy-2-[1-[[(5-Methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]-1-methylethyl]-N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- Isentress
- MK0518
- N-(2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
- 22VKV8053U
- AK326327
- DSSTox_CID_28586
- DSSTox_RID_82857
- DSSTox_GSID_48660
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-
- Raltegravir(R&D)
- Raltegravir(free base)
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-(2-methyl-1,3,4-oxadiazole-5-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)am
- BCPP000093
- raltegravirum
- RALTEGRAVIR [MART.]
- NSC-762522
- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-OH-1-Me-6-oxo-pyrimidin-2-yl)propan-2-yl)-5-Me-1,3,4-oxadiazole-2-carboxamide
- N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1, 6-dihydropyrimidin-2-yl)propan-2-yl) -5-methyl-1,3,4-oxadiazole-2- carboxamide
- UNII-22VKV8053U
- CHEMBL254316
- RALTEGRAVIR [VANDF]
- Tox21_113019_1
- EN300-120882
- NCGC00274066-05
- AS-16992
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-di hydropyrimidine-4-carboxamide
- CAS-518048-05-0
- CCG-269170
- BCP01394
- SB20935
- RALTEGRAVIR [INN]
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- EX-A2147
- DTXSID2048660
- N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- BDBM25351
- J05AX08
- N-(2-(4-(4-FLUOROBENZYLCARBAMOYL)-5-HYDROXY-1-METHYL-6-OXO-1,6- DIHYDROPYRIMIDIN-2-YL)PROPAN-2-YL)-5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
- HMS3655B09
- K-0518
- N-(4-FLUOROBENZYL)-5-HYDROXY-1-METHYL-2-(1-METHYL-1-(((5-METHYL-1,3,4-OXADIAZOL-2-YL)CARBONYL)AMINO)ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-4-CARBOXAMIDE
- Raltegravir- Bio-X
- SW220138-1
- HSDB 8124
- CHEBI:82960
- D06676
- HY-10353
- N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-
- RALTEGRAVIR [MI]
- Raltegravir; MK-0518
- DB06817
- Raltegravir (INN)
- 518048-05-0 (free)
- Tox21_113019
- BRD-K05658747-237-01-1
- A828788
- Isentress(TM)
- MFCD10698872
- s2005
- PB13312
- [(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-
- Q421552
- AKOS015902444
- Raltegravir [USAN:INN]
- NCGC00184997-01
- GTPL11571
- NS00015450
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-di
- 518048-05-0
- AC-5261
- SCHEMBL51817
- yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- SCHEMBL2112870
- RALTEGRAVIR [EMA EPAR]
- hydropyrimidine-4-carboxamide
- MK-0518;N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide Potassium Salt
- 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-
- NSC762522
- AKOS032960305
- N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- FT-0649660
- (Z)-N-(2-(4-(((4-Fluorophenyl)(methyl)amino)(hydroxy)methylene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
- RALTEGRAVIR (MART.)
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- BR164312
- N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- CZFFBEXEKNGXKS-UHFFFAOYSA-N
- SCHEMBL996804
- NCGC00274066-01
- A25486
- RALTEGRAVIR [WHO-DD]
- DTXCID5028586
- Z1532717445
- SMR003601806
- RLT
- MLS006011985
- AKOS025149884
- AB01566833_01
- N-{2-[(4Z)-4-({[(4-FLUOROPHENYL)METHYL]AMINO}(HYDROXY)METHYLIDENE)-1-METHYL-5,6-DIOXOPYRIMIDIN-2-YL]PROPAN-2-YL}-5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
- L-000900612
- L000900612
- Raltegravir(MK-0518)
- Raltegravir?
- BRD-K05658747-001-02-9
- BRD-K05658747-001-03-7
-
- MDL: MFCD10698872
- Inchi: 1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
- InChI Key: CZFFBEXEKNGXKS-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C1=C(C(N(C([H])([H])[H])C(C(C([H])([H])[H])(C([H])([H])[H])N([H])C(C2=NN=C(C([H])([H])[H])O2)=O)=N1)=O)O[H])=O
Computed Properties
- Exact Mass: 444.15600
- Monoisotopic Mass: 444.156
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 836
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 1.1
- Topological Polar Surface Area: 150
Experimental Properties
- Color/Form: Powder
- Density: 1.46 g/cm3
- Melting Point: 122°C(decomposition)
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.65
- Solubility: biological extracorporealIn Vitro:DMSOsolubility≥ 100 mg/mL(225.01 mM)*"≥" means solublesoluble , but saturation unknownsolubilityunknown.
- PSA: 152.24000
- LogP: 1.69330
- Vapor Pressure: No data available
Raltegravir Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:4°C, protect from light
Raltegravir Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCAPI1581-250 mg |
Raltegravir |
518048-05-0 | 250mg |
$750.0 | 2022-02-28 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031854-5mg |
Raltegravir (MK-0518),97% |
518048-05-0 | 97% | 5mg |
¥36 | 2024-05-23 | |
eNovation Chemicals LLC | Y0973997-1g |
Raltegravir |
518048-05-0 | 98% | 1g |
$800 | 2024-08-03 | |
TRC | R100305-5mg |
Raltegravir |
518048-05-0 | 5mg |
$ 138.00 | 2023-09-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031854-10mg |
Raltegravir (MK-0518),97% |
518048-05-0 | 97% | 10mg |
¥57 | 2024-05-23 | |
TRC | R100305-10mg |
Raltegravir |
518048-05-0 | 10mg |
$ 215.00 | 2023-09-06 | ||
TRC | R100305-50mg |
Raltegravir |
518048-05-0 | 50mg |
$ 385.00 | 2023-09-06 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0016-1g |
RALTEGRAVIR |
518048-05-0 | 97% | 1g |
$180 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R129802-250mg |
Raltegravir |
518048-05-0 | ≥97% | 250mg |
¥791.90 | 2023-09-01 | |
ChemScence | CS-2396-10mg |
Raltegravir |
518048-05-0 | 98.13% | 10mg |
$132.0 | 2022-04-27 |
Raltegravir Related Literature
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on Raltegravir
Raltegravir: A Comprehensive Overview
Raltegravir, also known by its CAS number 518048-05-0, is a potent antiviral agent that has revolutionized the treatment of human immunodeficiency virus (HIV) infection. As an integrase strand transfer inhibitor (INSTI), Raltegravir works by preventing the integration of viral DNA into the host genome, a critical step in the HIV life cycle. This mechanism makes it a cornerstone in modern antiretroviral therapy (ART), particularly for individuals with HIV-1 infection.
The development of Raltegravir marked a significant advancement in HIV treatment, offering a novel approach compared to traditional therapies targeting reverse transcriptase or protease enzymes. Its unique mechanism of action has been validated through extensive clinical trials, demonstrating high efficacy and a favorable safety profile. Recent studies have further highlighted its role in achieving viral suppression and improving patient outcomes, especially when used as part of combination therapy regimens.
One of the most notable aspects of Raltegravir is its ability to maintain efficacy even in the presence of resistance to other antiretroviral drugs. This characteristic underscores its importance as a salvage therapy for patients who have failed other treatment regimens. Additionally, advancements in drug delivery systems have enhanced the bioavailability and convenience of Raltegravir, making it more accessible for patients worldwide.
Recent research has explored the potential of Raltegravir in combination with other INSTIs or non-nucleoside reverse transcriptase inhibitors (NNRTIs) to optimize treatment regimens. These studies emphasize the drug's role in reducing viral load and preserving immune function, ultimately contributing to longer-term health outcomes for HIV patients. Furthermore, investigations into pharmacokinetic interactions have provided valuable insights into optimizing dosing schedules and minimizing adverse effects.
Another area of interest is the exploration of Raltegravir's potential beyond HIV treatment. Emerging studies suggest that its antiviral properties may have applications in combating other viral infections, such as hepatitis B or herpes simplex virus (HSV). While these applications are still under investigation, they highlight the versatility of Raltegravir and its broader implications in virology research.
In terms of safety, Raltegravir has been associated with a relatively low incidence of severe adverse effects compared to other antiretroviral agents. Common side effects include mild gastrointestinal disturbances and headache, which are generally well-tolerated by most patients. However, careful monitoring is required to address potential drug-drug interactions, particularly with medications metabolized through cytochrome P450 enzymes.
The ongoing evolution of Raltegravir continues to shape its role in HIV management. Recent clinical trials have focused on simplifying treatment regimens by combining Raltegravir with other antiretrovirals into fixed-dose combinations, enhancing adherence and reducing pill burden for patients. These innovations align with current trends toward personalized medicine and optimized therapeutic strategies.
In conclusion, Raltegravir (CAS No. 518048-05-0) stands as a testament to scientific innovation in virology and infectious disease management. Its unique mechanism of action, robust efficacy, and favorable safety profile have established it as a critical component of modern HIV treatment regimens. As research continues to uncover new applications and optimize its use, Raltegravir remains at the forefront of antiviral therapy, offering hope for improved outcomes for individuals living with HIV worldwide.
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